1-Methylamino-4-(methoxymethoxy)indane

Catalog No.
S8873279
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
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1-Methylamino-4-(methoxymethoxy)indane

Product Name

1-Methylamino-4-(methoxymethoxy)indane

IUPAC Name

4-(methoxymethoxy)-N-methyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-13-11-7-6-10-9(11)4-3-5-12(10)15-8-14-2/h3-5,11,13H,6-8H2,1-2H3

InChI Key

RAKWESHVZNAMFO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=CC=C2OCOC

1-Methylamino-4-(methoxymethoxy)indane is a chemical compound with the molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of approximately 207.27 g/mol. This compound features an indane structure, which is a bicyclic compound consisting of a five-membered ring fused to a six-membered ring. The presence of a methylamino group and a methoxymethoxy substituent contributes to its unique properties and potential applications in various fields, including medicinal chemistry.

, such as:

  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.
  • Dealkylation Reactions: The methylamino group may undergo dealkylation, allowing for the synthesis of simpler amines.
  • Condensation Reactions: The compound can react with carbonyl compounds to form imines or amines through condensation processes.

These reactions can be utilized in synthetic pathways to develop related compounds or derivatives that may exhibit enhanced biological activity.

Research indicates that 1-Methylamino-4-(methoxymethoxy)indane may possess significant biological activity. It has been studied for its potential as a prostaglandin I2 receptor agonist, which suggests its involvement in cardiovascular functions and inflammatory responses. The modulation of such receptors can lead to therapeutic applications in managing conditions like hypertension and other cardiovascular diseases . Additionally, compounds with similar structures have been noted for their neuroprotective effects, indicating that further research into this compound could reveal additional pharmacological benefits.

The synthesis of 1-Methylamino-4-(methoxymethoxy)indane can be achieved through several methods:

  • Starting from Indanone: One common approach involves the reaction of 4-(methoxymethoxy)-1-indanone with methylamine. This method typically requires controlled conditions to ensure the desired product is obtained in good yield .
  • Grignard Reagents: Another method utilizes Grignard reagents for the introduction of functional groups that can subsequently be transformed into the final product through various reaction steps

    The potential applications of 1-Methylamino-4-(methoxymethoxy)indane are diverse:

    • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for developing new medications targeting prostaglandin receptors or other related pathways.
    • Research Compound: As a research tool, it may be used in studies exploring receptor interactions and mechanisms of action within biological systems.
    • Chemical Intermediates: It can also act as an intermediate in the synthesis of more complex organic molecules, particularly those targeting similar biological pathways.

Interaction studies involving 1-Methylamino-4-(methoxymethoxy)indane would focus on its binding affinity and efficacy at specific receptors, particularly prostaglandin I2 receptors. Such studies are crucial for understanding its pharmacodynamics and pharmacokinetics, which would guide further development as a therapeutic agent. Investigations into its interactions with other biomolecules could also reveal potential side effects or synergistic effects when used in combination therapies.

Several compounds share structural similarities with 1-Methylamino-4-(methoxymethoxy)indane, each exhibiting unique properties and activities. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Activity
1-Methylamino-4-(methoxymethoxy)indaneIndane derivativeProstaglandin I2 receptor agonist
4-MethylaminophenolPhenol derivativeAntioxidant properties
N,N-DimethyltryptamineTryptamine derivativeHallucinogenic effects
MethoxyphenaminePhenylamine derivativeStimulant properties

Uniqueness: 1-Methylamino-4-(methoxymethoxy)indane's specific combination of an indane core with both methylamino and methoxymethoxy groups differentiates it from other similar compounds, potentially enhancing its selectivity and efficacy at biological targets compared to simpler analogs.

The IUPAC name 1-(methylamino)-4-(methoxymethoxy)indane precisely defines the compound’s structure, specifying the positions and identities of its substituents on the indane scaffold. Indane itself consists of a benzene ring fused to a cyclopentane ring, creating a bicyclic framework. The numbering system assigns position 1 to the bridgehead carbon of the cyclopentane ring, with subsequent positions progressing around the benzene moiety.

Molecular Formula: $$ \text{C}{13}\text{H}{19}\text{NO}_2 $$
Molecular Weight: 221.29 g/mol

The methylamino group (-NHCH$$3$$) at position 1 introduces a secondary amine, while the methoxymethoxy group (-OCH$$2$$OCH$$_3$$) at position 4 adds an ether functionality. This combination classifies the compound as a bifunctional indane derivative, merging amine and ether characteristics within a single molecular architecture.

Structural Classification:

  • Core: Bicyclic indane (benzene + cyclopentane fusion)
  • Substituents:
    • Secondary amine (-NHCH$$_3$$) at position 1
    • Methoxymethoxy ether (-OCH$$2$$OCH$$3$$) at position 4
  • Functional Group Synergy: The amine’s nucleophilicity and the ether’s lipophilicity suggest dual reactivity and bioavailability advantages.

Historical Context in Heterocyclic Chemistry Research

While indane derivatives have been studied since the early 20th century, the specific exploration of 1-methylamino-4-(methoxymethoxy)indane is a more recent development. Early indane research focused on hydrocarbons like 1-methyl-1H-indene, but the introduction of polar substituents such as amines and ethers marked a shift toward pharmacologically relevant analogs.

The compound’s synthesis was first documented in patent literature and medicinal chemistry journals around the early 2020s, coinciding with broader interest in modular indane scaffolds for drug discovery. Its design likely arose from efforts to combine the metabolic stability of indane with the bioactive potential of amine and ether groups, reflecting trends in fragment-based drug design.

Position Within Indane Derivative Taxonomies

Indane derivatives are categorized by their substitution patterns and functional groups:

CategoryExample CompoundsKey Features
Hydrocarbons1-Methyl-1H-indeneUnsaturated, minimal substitution
Amine Derivatives1-MethylaminoindanePrimary/secondary amines at position 1
Ether Derivatives4-(Methoxymethoxy)indaneEther substituents enhancing solubility
Bifunctional Derivatives1-Methylamino-4-(methoxymethoxy)indaneCombines amine and ether functionalities

This compound bridges two major indane subclasses, leveraging the amine’s hydrogen-bonding capacity and the ether’s solubility-enhancing properties. Such bifunctionality is rare in early indane studies but aligns with contemporary medicinal chemistry strategies.

The synthesis of 1-methylamino-4-(methoxymethoxy)indane relies fundamentally on the availability of suitable 4-hydroxy-1-indanone precursors, which serve as key intermediates in the overall synthetic pathway. The selection of appropriate precursor materials and their corresponding synthetic methodologies represents a critical decision point that influences the efficiency, scalability, and economic viability of the entire process.

Dihydrocoumarin-Based Precursor Synthesis

The most industrially viable approach for 4-hydroxy-1-indanone synthesis involves the utilization of dihydrocoumarin as the primary starting material [1]. This methodology has been extensively optimized for industrial production and demonstrates superior performance in terms of yield, reaction conditions, and scalability. The process operates through a two-step reaction sequence involving hydrolysis followed by cyclization under acidic conditions.

The initial hydrolysis step employs hydrochloric acid as the primary catalyst, facilitating the ring-opening of the dihydrocoumarin structure under controlled temperature conditions ranging from 100 to 150 degrees Celsius [1]. This hydrolysis generates an intermediate carboxylic acid derivative that subsequently undergoes intramolecular cyclization in the presence of polyphosphoric acid and strong acid resins. The combination of polyphosphoric acid with solid acid resins provides enhanced catalytic activity while maintaining moderate reaction conditions suitable for industrial implementation.

Research findings indicate that this dihydrocoumarin-based approach consistently achieves yields in the range of 70 to 85 percent [1]. The high yields observed with this methodology can be attributed to the favorable thermodynamics of the cyclization reaction and the ability to maintain optimal reaction conditions through precise temperature and catalyst concentration control. The process demonstrates excellent reproducibility and has been successfully scaled to industrial production levels.

Phthalic Anhydride-Based Synthetic Approaches

Alternative precursor strategies involve the direct conversion of phthalic anhydride derivatives into 4-hydroxy-1-indanone structures through condensation reactions with malonate derivatives [2]. This approach utilizes phthalic anhydride as the starting material in combination with diethyl malonate under the catalytic influence of montmorillonite KSF clay. The heterogeneous clay catalyst provides both Brønsted and Lewis acid sites that facilitate the condensation reaction.

The reaction mechanism proceeds through the formation of an intermediate ester-acid compound, which subsequently undergoes cyclization and decarboxylation to yield the desired indanone structure [2]. Temperature control is maintained between 80 and 120 degrees Celsius, with reaction times typically ranging from 4 to 8 hours. This methodology achieves moderate yields of 50 to 60 percent, making it suitable for research applications but less attractive for large-scale industrial production.

Advanced Copper-Catalyzed Annulation Methods

Recent developments in synthetic methodology have introduced copper-catalyzed intramolecular annulation reactions as a highly efficient route to 4-hydroxy-1-indanone derivatives [3]. This approach utilizes 2-ethynylbenzaldehyde as the starting material and employs copper catalysts to facilitate the cyclization reaction. The methodology demonstrates exceptional yields of 87 percent while operating under relatively mild reaction conditions at 100 degrees Celsius.

The copper-catalyzed annulation proceeds through the formation of a 3-hydroxy-2,3-dihydro-1H-inden-1-one intermediate, which can be subsequently oxidized to the desired 4-hydroxy-1-indanone using oxidizing agents such as Jones reagent or 2-iodoxybenzoic acid [3]. The oxidation step achieves yields of 92 to 95 percent, resulting in an overall synthetic efficiency that surpasses traditional methodologies. However, the requirement for specialized copper catalysts and oxidizing reagents may limit the industrial applicability of this approach.

Friedel-Crafts Cyclization Strategies

Classical Friedel-Crafts cyclization reactions provide another viable route for 4-hydroxy-1-indanone synthesis from arylpropionic acid derivatives [4]. This methodology employs polyphosphoric acid or sulfuric acid as the cyclization catalyst, with reaction temperatures maintained between 80 and 100 degrees Celsius. The process achieves yields ranging from 60 to 90 percent depending on the specific substitution pattern of the arylpropionic acid substrate.

The Friedel-Crafts approach offers the advantage of utilizing readily available starting materials and well-established reaction conditions [4]. The methodology demonstrates good tolerance for various functional groups and can accommodate different substitution patterns on the aromatic ring. However, the use of strong acids and elevated temperatures may limit the compatibility with acid-sensitive functional groups.

Methoxymethoxy Protection-Deprotection Mechanisms

The methoxymethoxy protecting group represents a crucial synthetic tool in the construction of 1-methylamino-4-(methoxymethoxy)indane, providing selective protection of hydroxyl functionalities while maintaining stability under a variety of reaction conditions. The strategic implementation of methoxymethoxy protection and subsequent deprotection requires careful consideration of reaction mechanisms, reagent selection, and optimization of reaction parameters.

Methoxymethoxy Protection Installation

The installation of methoxymethoxy protecting groups typically proceeds through the reaction of hydroxyl-containing substrates with chloromethyl methyl ether in the presence of non-nucleophilic bases [5]. The most commonly employed base is N,N-diisopropylethylamine, which provides sufficient basicity to deprotonate the hydroxyl group while avoiding nucleophilic competition with the alkylation reaction. The reaction is typically conducted in dichloromethane at temperatures ranging from 0 degrees Celsius to room temperature over periods of 12 to 24 hours.

The protection mechanism involves initial deprotonation of the hydroxyl group by the base, followed by nucleophilic substitution of the chloromethyl methyl ether to form the desired methoxymethoxy ether linkage [5]. This reaction consistently achieves yields between 85 and 95 percent when conducted under optimized conditions. The high yields can be attributed to the favorable kinetics of the substitution reaction and the stability of the methoxymethoxy protecting group under the reaction conditions.

Alternative protection strategies employ dimethoxymethane as the methoxymethylating agent in combination with acid catalysts such as p-toluenesulfonic acid [5]. This approach proceeds through an acid-catalyzed condensation mechanism and typically requires elevated temperatures under reflux conditions for 2 to 4 hours. While this methodology achieves moderate yields of 70 to 85 percent, it offers the advantage of avoiding the use of carcinogenic chloromethyl ethers.

Mechanistic Aspects of Methoxymethoxy Deprotection

The deprotection of methoxymethoxy groups proceeds through acid-catalyzed hydrolysis mechanisms that involve the cleavage of the carbon-oxygen bond adjacent to the methoxy group [6] [7]. The mechanism typically begins with protonation of the methoxy oxygen, followed by cleavage of the carbon-oxygen bond to generate a stabilized carbocation intermediate. Subsequent nucleophilic attack by water leads to the formation of methanol and formaldehyde as byproducts, while regenerating the free hydroxyl group.

Recent mechanistic studies using density functional theory calculations have provided detailed insights into the preferred pathways for methoxymethoxy deprotection [7]. These computational investigations reveal that the initial coordination of Lewis acids such as bismuth trichloride to the ether oxygen atoms plays a crucial role in activating the protecting group toward hydrolysis. The calculations indicate that coordination to the hydroxyl oxygen is thermodynamically favored over coordination to the methoxymethoxy oxygen, leading to more efficient deprotection pathways.

Optimized Deprotection Methodologies

Solvent-free deprotection using p-toluenesulfonic acid represents one of the most efficient and environmentally friendly approaches for methoxymethoxy removal [6]. This methodology involves the physical grinding of the protected substrate with p-toluenesulfonic acid in a mortar for approximately 5 minutes, followed by standing at room temperature for 30 minutes. The addition of cold water dissolves the acid catalyst and byproducts, leaving the deprotected product as a precipitate.

This solvent-free approach achieves exceptional yields ranging from 85 to 98 percent while requiring minimal reaction time and avoiding the use of organic solvents [6]. The methodology demonstrates excellent compatibility with various functional groups including methyl ethers, benzyl ethers, ester groups, amides, allyl ethers, and lactones. However, acetate protection groups are not stable under these conditions, providing selectivity for methoxymethoxy deprotection in the presence of other protecting groups.

Bismuth trichloride-mediated deprotection provides an alternative approach that operates under mild conditions in acetonitrile-water mixtures [7]. This methodology requires heating to 50 degrees Celsius for reaction times ranging from 2 to 12 hours, depending on the substrate structure. The bismuth trichloride approach achieves yields between 75 and 88 percent and demonstrates excellent functional group tolerance, including compatibility with alkenes, alkynes, and acetate groups.

Advanced Deprotection Strategies

The combination of trimethylsilyl triflate with 2,2'-bipyridine provides a highly effective system for methoxymethoxy deprotection under non-acidic conditions [8]. This methodology operates through the formation of trimethylsilyl ethers as intermediates, which undergo subsequent hydrolysis to regenerate the free hydroxyl groups. The reaction typically proceeds at temperatures from 0 degrees Celsius to room temperature over periods of 1 to 6 hours, achieving yields between 88 and 96 percent.

The trimethylsilyl triflate-bipyridine system offers the significant advantage of operating under neutral to mildly basic conditions, making it compatible with acid-sensitive functional groups such as triphenylmethyl ethers [8]. This selectivity profile makes the methodology particularly valuable for complex synthetic sequences where multiple protecting groups must be selectively removed without affecting other functional groups.

Catalytic Amination Techniques for Methylamino Group Introduction

The introduction of methylamino groups into indane derivatives represents a critical transformation in the synthesis of 1-methylamino-4-(methoxymethoxy)indane. The selection of appropriate amination methodologies significantly impacts the overall efficiency, selectivity, and scalability of the synthetic process. Modern catalytic approaches offer superior control over reaction outcomes compared to traditional alkylation methods.

Reductive Amination Methodologies

Reductive amination represents the most versatile and widely employed methodology for methylamino group introduction in indane derivatives [9] [10]. This approach proceeds through the formation of imine intermediates followed by selective reduction to generate the desired amine products. The methodology offers excellent control over the degree of alkylation, minimizing the formation of undesired secondary and tertiary amine byproducts.

Sodium triacetoxyborohydride has emerged as the preferred reducing agent for reductive amination reactions involving indanone substrates [9]. This reagent operates effectively in 1,2-dichloroethane solvent at room temperature, providing excellent chemoselectivity and functional group tolerance. The reaction typically proceeds through initial condensation of the indanone substrate with methylamine to form the corresponding imine, followed by reduction with sodium triacetoxyborohydride to yield the methylamino product.

Research findings demonstrate that sodium triacetoxyborohydride-mediated reductive amination achieves yields between 70 and 95 percent when applied to various indanone substrates [9]. The high yields can be attributed to the mild reaction conditions and the excellent selectivity of the reducing agent for imine reduction in the presence of other functional groups. The methodology demonstrates superior performance compared to alternative reducing agents such as sodium cyanoborohydride or borane-pyridine complexes.

Iron-Catalyzed Reductive Methylation

Iron-catalyzed reductive methylation offers an environmentally sustainable approach for methylamino group introduction using readily available iron oxide catalysts [11]. This methodology employs nitroarene precursors in combination with paraformaldehyde as both the methylating agent and the source of reducing equivalents. The iron catalyst facilitates the in situ generation of hydrogen through paraformaldehyde decomposition, eliminating the need for external hydrogen sources.

The iron-catalyzed process operates at temperatures between 130 and 150 degrees Celsius in dimethyl sulfoxide-water mixtures [11]. Under these conditions, paraformaldehyde undergoes conversion to syngas comprising carbon monoxide and hydrogen, which subsequently participates in the reduction of nitroarene intermediates and the formation of methylamino groups. The methodology achieves yields ranging from 76 to 94 percent while maintaining excellent selectivity for controlled methylation.

The iron catalyst system demonstrates remarkable functional group tolerance, accommodating halogen substituents, alcohols, ketones, esters, amides, sulfonamides, and carbon-carbon multiple bonds [11]. This broad compatibility makes the methodology particularly attractive for complex synthetic applications where multiple functional groups must be preserved during the amination reaction.

Phosphorus-Catalyzed Carbon-Nitrogen Coupling

Organophosphorus-catalyzed carbon-nitrogen coupling reactions provide a novel approach for methylamino group introduction through the direct coupling of arylboronic acid derivatives with nitromethane as a methylamine surrogate [12]. This methodology employs small-ring organophosphorus catalysts such as 1,2,2,3,4,4-hexamethylphosphetane P-oxide in combination with hydrosilane reducing agents to facilitate the selective installation of methylamino groups.

The phosphorus-catalyzed approach operates under mild conditions at temperatures between 80 and 120 degrees Celsius [12]. The reaction mechanism involves the initial reduction of nitromethane by the phosphorus catalyst-hydrosilane system, followed by carbon-nitrogen bond formation with the arylboronic acid substrate. This methodology achieves yields between 60 and 85 percent while providing access to isotopically labeled methylamino derivatives through the use of labeled nitromethane precursors.

The phosphorus-catalyzed methodology offers significant advantages in terms of atom economy and environmental sustainability [12]. The use of nitromethane as a methylamine equivalent eliminates the need for handling gaseous methylamine, while the catalytic nature of the process minimizes waste generation. However, the requirement for specialized organophosphorus catalysts may limit the widespread adoption of this approach.

Direct Alkylation Strategies

Traditional direct alkylation methods using methyl iodide or other methylating agents continue to find application in specific synthetic contexts, particularly when high selectivity is not required [13]. These approaches typically employ strong bases such as sodium hydride or potassium carbonate to deprotonate amine precursors, followed by nucleophilic substitution with the methylating agent.

The direct alkylation approach suffers from significant limitations related to selectivity and the formation of multiple alkylation products [13]. Primary amines readily undergo over-alkylation to generate secondary and tertiary amine byproducts, requiring careful control of reaction conditions and stoichiometry to minimize these side reactions. Yields typically range from 40 to 70 percent, with the need for chromatographic separation of product mixtures.

Despite these limitations, direct alkylation methods offer advantages in terms of simplicity and the availability of reagents [13]. The methodology can be particularly useful for cases where the substrate structure provides inherent selectivity or where the formation of multiple alkylation products is acceptable for the intended application.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation using palladium or nickel catalysts provides an alternative route for methylamino group introduction through the reduction of N-methylimine intermediates [10]. This approach typically employs heterogeneous catalysts such as palladium on carbon or Raney nickel under hydrogen pressure ranging from 1 to 50 bar. The reaction proceeds at temperatures between 50 and 100 degrees Celsius in alcoholic or aqueous solvents.

The catalytic hydrogenation methodology achieves excellent yields between 80 and 95 percent when applied to suitable imine substrates [10]. The high yields reflect the efficient reduction of the carbon-nitrogen double bond under the catalytic conditions, while the heterogeneous nature of the catalyst facilitates product separation and catalyst recovery. The methodology demonstrates good functional group tolerance, particularly for substrates containing aromatic rings and ether functionalities.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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